Sodium dibunate is the sodium salt of dibunic acid. It is used as a cough suppressant. It has a role as an antitussive. It is an organic sodium salt and an organosulfonate salt. It contains a dibunate.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BB-Cl-Amidine is a modified version of Cl-amidine that retains the functional components but possesses a C-terminal benzimidazole group designed to limit proteolysis of the C-terminal amide. BB-Cl-Amidine irreversibly inactivates all four PAD subtypes (kinact/KI = 16,100, 4,100, 6,800, and 13,300 M-1min-1 for PAD1-4, respectively) by covalently modifying an active site cysteine that is important for its catalytic activity. The cellular potency of BB-Cl-amidine against PAD4 is increased 20-fold over the parent compound (EC50 = 8.8 µM versus >200 µM for Cl-amidine). BB-Cl-Amidine also has a significantly longer in vivo half-life than Cl-amidine (1.75 h versus ~15 min, respectively). Both compounds inhibit the formation of neutrophil extracellular traps without altering H2O2 production by neutrophils. BB-Cl-Amidine is effective in vivo, improving endothelial function while downregulating the expression of type I interferon-regulated genes in MRL/lpr mice. BB-Cl-Amidine is a Novel Therapeutic for Canine and Feline Mammary Cancer via Activation of the Endoplasmic Reticulum Stress Pathway. BB-Cl-Amidine is a modified version of Cl-amidine that retains the functional components but possesses a C-terminal benzimidazole group designed to limit proteolysis of the C-terminal amide. BB-CLA reduced viability and tumorigenicity of canine and feline mammary cancer cell lines in vitro. BB-CLA activates the endoplasmic reticulum stress pathway in these cells by downregulating 78 kDa Glucose-regulated Protein (GRP78), a potential target in breast cancer for molecular therapy, and upregulating the downstream target gene DNA Damage Inducible Transcript 3 (DDIT3).
BBS4 is a potent, orally active and selective inducible nitric oxide synthase dimerization inhibitor. BBS4 inhibits the dimerization of iNOS monomers, thus preventing the formation of the dimeric, active form of the enzyme. BBS4 significantly ameliorated adjuvant-induced arthritis in a rat model. BBS4 blocks the formation of the protein-protein interaction present in the dimeric form of iNOS. BBS4 prevents systemic, cardiac, and pulmonary hemodynamic dysfunction in endotoxemic mice.
BBR 2160 is a dihydropyridine derivative belonging to the group of the so-called tiampidine that has calcium-antagonistic properties in cardiac tissue. Intracellular microelectrodes have been used to characterize the electrophysiological properties of BBR 2160 on sheep Purkinje fibres and guinea-pig papillary muscle. BBR 2160 (10(-7) and 10(-6) M) dose dependently decreased the contractility of driven Purkinje fibre and papillary muscle. This effect was associated with a lowering of the plateau phase and a shortening of action potential duration in papillary muscle.
BC-11-38 is a potent and selective phosphodiesterase (PDE) 11 inhibitor (IC50s = 0.28 µM and >100 µM for PDE11 and PDE1-10, respectively). Gene association studies suggested that PDE11 was involved in adrenal function, and in H295R human adrenocortical cells, BC-11-38 increased cAMP and cortisol levels and activating transcription factor 1 (ATF-1) phosphorylation. BC 11-38 is a selective inhibitor of PDE11 with an IC50 value of 0.28 μM.
BC-11 hydrobromide is an inhibitor of Urokinase-Plasminogen Activator (uPa) which induces additional impairment of mitochondrial activity, the production of reactive oxygen species, and promotion of apoptosis.
BBT594, also known as NVP-BBT594, is potent and selective RET and JAK2 inhibitor. NVP-BBT594 impairs GDNF-RET signaling and GDNF-dependent growth of MCF7-LTED cells. NVP-BBT594 targets GDNF-RET signaling and sensitizes MCF7-2A cells to letrozole treatment. GDNF-RET signaling as a rational therapeutic target may be useful to combat or delay the onset of AI resistance in breast cancer.
BC12 is a potent inhibitor of IL-2 secretion. BC12 exhibits unusually potent immunosuppressive and immunomodulatory actions on T lymphocyte function, including inhibition of T cell proliferation and IL-2 cytokine production.